

A Comparative Guide to the Structure-Activity Relationship of Thiopyranopyrimidine Derivatives

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Compound of Interest

Compound Name: 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine

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For Researchers, Scientists, and Drug Development Professionals

The thiopyranopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides an objective comparison of the performance of various thiopyranopyrimidine and related thienopyrimidine derivatives, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of relevant signaling pathways.

Anticancer Activity: Targeting Kinase Signaling

Thiopyranopyrimidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Analysis of Anticancer Activity

The following tables summarize the *in vitro* cytotoxic and enzyme inhibitory activities of selected thiopyranopyrimidine and thienopyrimidine derivatives against various cancer cell lines and kinases.

Table 1: In Vitro Cytotoxic Activity (IC50 in μ M) of Thiopyranopyrimidine and Thienopyrimidine Derivatives

Compound	Derivative Type	A549 (Lung)	H1975 (Lung)	HepG-2 (Liver)	MCF-7 (Breast)	Reference
13a	Thiopyranopyrimidine	~10	~10	-	-	[1]
22g	Thienopyrimidine	6.67	-	-	-	[2]
25	Thienopyrimidinone	-	-	-	2.95	[3]
3e	Dihydropyrimidin-2-thiol	Complete cell death	-	-	Complete cell death	[4]
Compound 3	Thiophene	-	-	-	40.68	[3]
Compound 13	Thienopyrimidine	-	-	-	34.04	[3]

Note: IC50 values are highly dependent on the specific experimental conditions and cell lines used. Direct comparison between different studies should be made with caution.

Table 2: Kinase Inhibitory Activity (IC50) of Thiopyranopyrimidine and Thienopyrimidine Derivatives

Compound	Target Kinase	IC50	Reference
13a	EGFR T790M/L858R	Excellent Activity	[1]
21b	VEGFR-2	33.4 nM	[2]
21c	VEGFR-2	47.0 nM	[2]
21e	VEGFR-2	21 nM	[2]
25	EGFR	0.059 μM	[3]
25	FGFR	0.029 μM	[3]
3a	VEGFR-2	386.4 nM	[4]
3e	VEGFR-2	198.7 nM	[4]

Structure-Activity Relationship (SAR) for Anticancer Activity

- Substitution on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence anticancer activity. For instance, in a series of thienopyrimidine derivatives, the presence of a 3,4-dichloro substitution resulted in potent activity against various cancer cell lines.[2]
- Fusion of the Thiopyran/Thiophene Ring: The fusion of a thiophene or thiopyran ring to the pyrimidine core is a key structural feature for potent kinase inhibition.[2]
- Side Chains: The nature of the side chains attached to the core structure plays a crucial role. For example, in a series of thienopyrimidinone hybrids, specific substitutions led to potent dual inhibition of EGFR and FGFR.[3] Molecular docking studies have shown that these derivatives can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these kinases.[3][5]

Antimicrobial Activity

Certain thiopyranopyrimidine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Comparative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiopyranopyrimidine and thienopyrimidine derivatives against various microorganisms.

Table 3: Minimum Inhibitory Concentration (MIC in $\mu\text{g/mL}$) of Thiopyranopyrimidine and Thienopyrimidine Derivatives

Compound	Derivative Type	S. aureus	B. subtilis	E. coli	P. aeruginosa	C. albicans	Reference
4	Thienopyrimidine	+++	+++	+++	-	+++	[6]
6	Thienopyrimidine	+++	+++	+++	-	+++	[6]
10	Arylidine Thienopyrimidine	++	++	++	-	++	[6]
3d	Pyrimidine-5-carbonitrile	Significant	-	-	-	-	[7]
4b	Pyrimidine-5-carbonitrile	Significant	-	-	-	-	[7]
4e	Pyrimidine-5-carbonitrile	-	-	++ (vs. E. aerogene s)	-	-	[7]

Note: Activity levels are indicated as +++ (highly active), ++ (moderately active), and - (inactive/not reported) based on the source. MIC values can vary based on the specific strain

and testing methodology.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

- Substituents on the Core: The antimicrobial spectrum and potency are heavily influenced by the substituents on the thiopyranopyrimidine backbone. For instance, certain substituted thienopyrimidine derivatives showed high activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]
- Arylidine Moiety: The introduction of an arylidine group at certain positions can enhance antimicrobial activity.[6]
- Halogenation: In some related fused pyrimidine systems, halogen substitutions, particularly bromo or iodo groups on a benzylamine substituent, were found to be crucial for potent activity against *Staphylococcus aureus*.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
 - Dilute the recombinant kinase (e.g., EGFR, VEGFR-2) to the desired concentration in the kinase buffer.
 - Prepare a substrate solution containing a suitable peptide substrate and ATP in the kinase buffer.

- Prepare serial dilutions of the test compounds in DMSO, followed by further dilution in the kinase buffer.
- Assay Procedure:
 - Pre-incubate the kinase with the test compound dilutions in a 384-well plate for 30 minutes at 27°C.
 - Initiate the kinase reaction by adding the ATP/substrate mixture.
 - Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals.
- Data Analysis:
 - Determine the initial reaction velocity from the linear phase of the progress curves.
 - Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable sigmoidal dose-response model.[\[5\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Cell Seeding:
 - Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
- MTT Addition and Incubation:

- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to untreated control cells.
 - Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

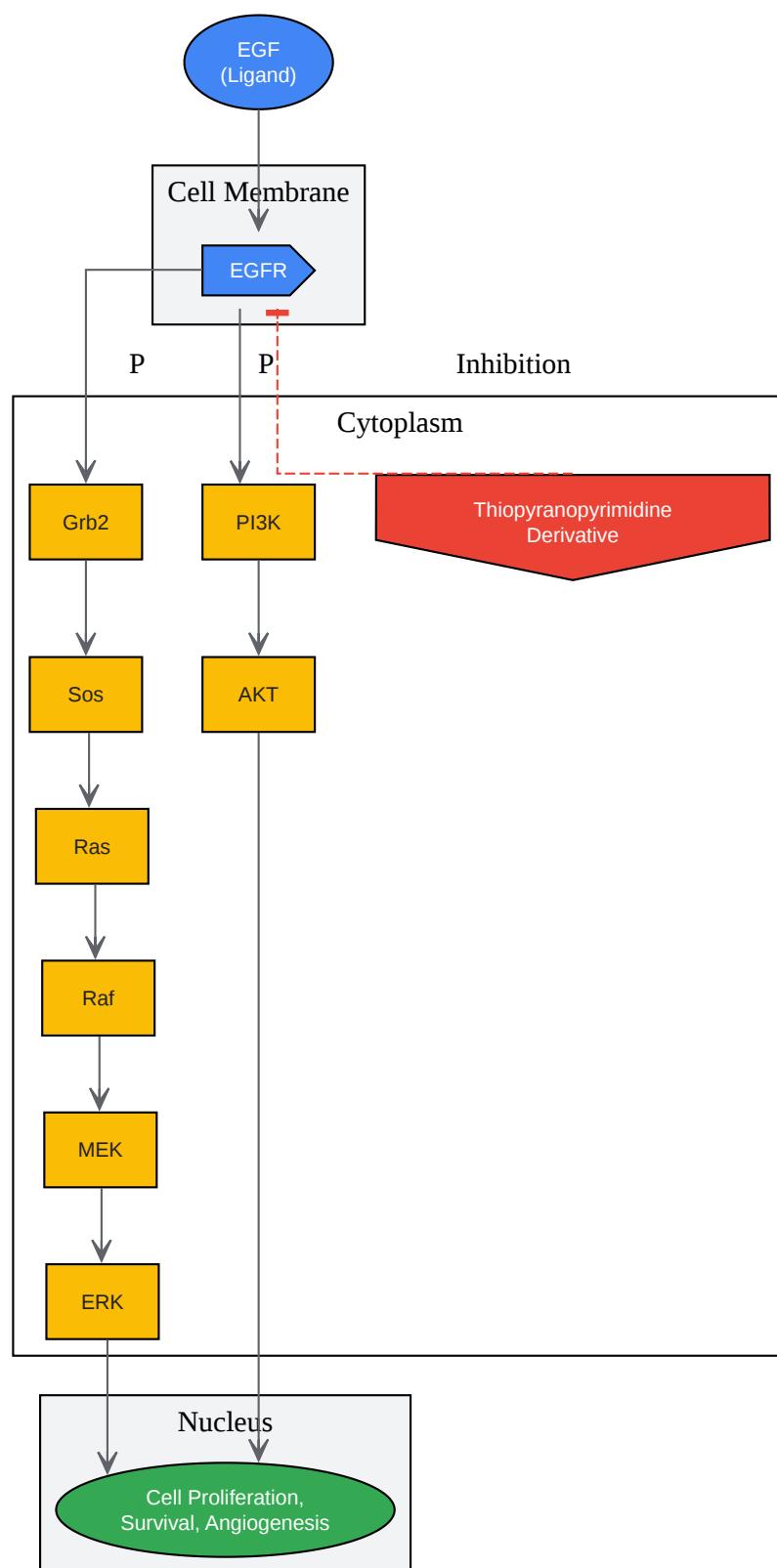
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Preparation of Inoculum:
 - Prepare a standardized suspension of the test microorganism.
- Serial Dilution of Compounds:
 - Prepare two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
- Inoculation:
 - Inoculate each well with the standardized microbial suspension.

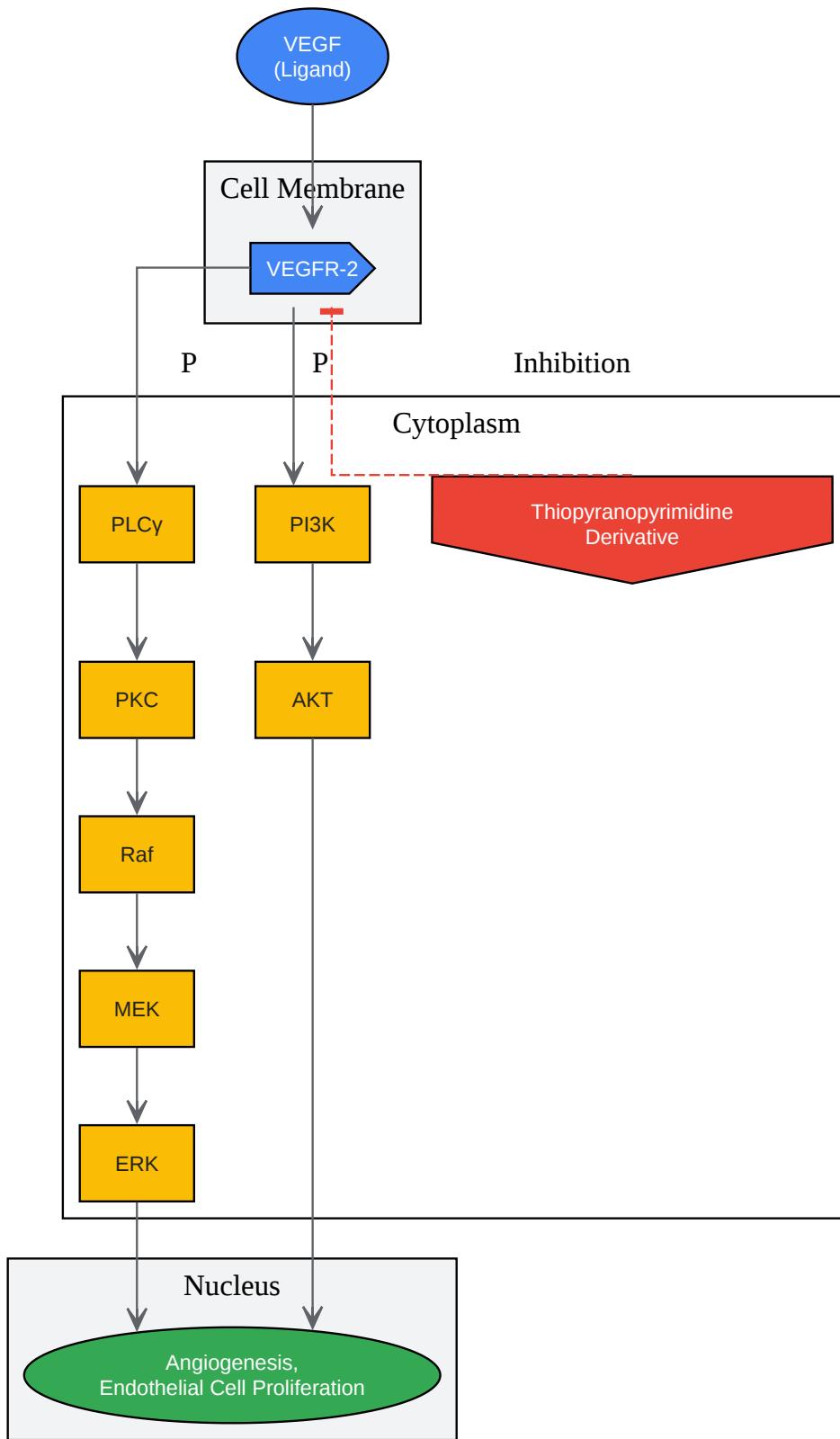
- Incubation:
 - Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- Determination of MIC:
 - The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[\[8\]](#)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by thiopyranopyrimidine derivatives and a typical experimental workflow for their evaluation.

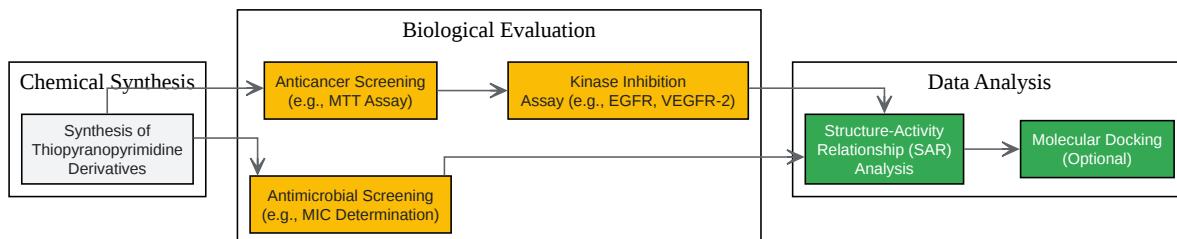
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Caption: Simplified EGFR signaling pathway and the inhibitory action of thiopyranopyrimidine derivatives.



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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiopyranopyrimidine derivatives.

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Caption: A typical experimental workflow for the evaluation of thiopyranopyrimidine derivatives.

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